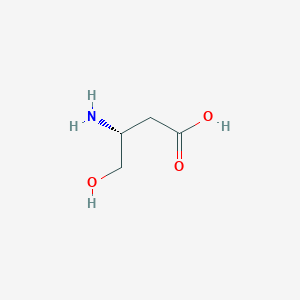

(R)-3-Amino-4-hydroxybutanoic acid

Description

Contextualization within Gamma-Amino Acid Chemistry and Biological Systems

(R)-3-Amino-4-hydroxybutanoic acid is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.govbiorxiv.org Its structural similarity to GABA allows it to interact with the GABAergic system, which is central to regulating neuronal excitability. nih.gov The compound's biological activities are particularly pronounced in the central nervous system (CNS).

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H9NO3 |

| Molecular Weight | 119.12 g/mol |

| CAS Number | 16504-56-6 |

| InChI Key | BUZICZZQJDLXJN-GSVOUGTGSA-N |

| Melting Point | 200–203°C |

Data sourced from PubChem and other chemical suppliers. nih.govglpbio.com

Stereochemical Significance and Isomeric Research in Biological Activity

The presence of a chiral center at the third carbon of 3-Amino-4-hydroxybutanoic acid gives rise to two stereoisomers: (R) and (S) enantiomers. This stereochemistry is a critical determinant of the molecule's biological activity, with each enantiomer exhibiting distinct interactions with GABA receptors. nih.govvulcanchem.com

Scientific investigations have demonstrated a clear enantioselectivity in the action of these isomers at different GABA receptor subtypes:

GABA(A) Receptors: The (S)-enantiomer shows higher potency than the (R)-enantiomer. nih.gov

GABA(B) Receptors: The (R)-enantiomer is the more potent agonist. nih.govnih.gov In binding experiments, this compound is about ten times less potent than racemic baclofen (B1667701). nih.gov

GABA(C) Receptors (rho1): Both enantiomers act as full agonists, but the (R)-enantiomer displays greater potency than the (S)-enantiomer (R>S). nih.gov

This differential activity underscores the specific three-dimensional structural requirements for ligand binding and activation at each receptor subtype. For instance, while (S)-(+)-GABOB is an agonist at GABA(A) receptors, it acts only as a partial agonist at GABA(B) receptors. nih.gov In contrast, (R)-(-)-GABOB is an agonist at both GABA(B) and GABA(A)ρ receptors. nih.gov Further studies have shown that in displacing [3H]muscimol from binding sites in mouse brain membranes, the (S)-enantiomer (d-GABOB) is approximately twice as potent as the (R)-enantiomer (l-GABOB). jneurosci.org However, in physiological assays measuring increases in membrane conductance, the (R)-enantiomer is significantly more potent. jneurosci.org

Enantiomeric Activity at GABA Receptors

| Receptor Subtype | More Potent Enantiomer | Type of Activity |

|---|---|---|

| GABA(A) | (S) | Agonist |

| GABA(B) | (R) | Agonist |

| GABA(C) | (R) | Full Agonist |

This table summarizes the general findings on the enantioselectivity of 3-Amino-4-hydroxybutanoic acid isomers. nih.govnih.gov

Overview of Current Research Trajectories for this compound

Current research on this compound is advancing on several fronts, primarily focusing on its role as a chiral building block in organic synthesis and the development of novel synthetic methodologies.

As a multi-functional chiral molecule, it is a valuable starting material for the synthesis of more complex and biologically active compounds. tcichemicals.com Its protected derivatives are particularly useful as chiral intermediates. researchgate.net For example, it is used in the synthesis of L-carnitine. researchgate.net The reactivity of its amino and hydroxyl groups allows for various chemical transformations, making it a versatile tool for chemists.

A significant area of contemporary research is the development of efficient and stereoselective synthetic routes to produce enantiomerically pure this compound. researchgate.net Recent advancements include biocatalytic approaches, such as the use of aldolases and transaminases in one-pot cascade reactions. acs.orgacs.org These methods offer sustainable and highly selective alternatives to traditional chemical synthesis, achieving high yields and excellent enantiomeric excess. acs.orgacs.org Research also continues to explore its synthesis from other readily available chiral materials like malic acid and ascorbic acid. researchgate.net These investigations are crucial for making this and other valuable chiral compounds more accessible for further research and potential applications. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-3-amino-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZICZZQJDLXJN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363603 | |

| Record name | (3R)-3-Amino-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16504-56-6 | |

| Record name | 3-Amino-4-hydroxybutyric acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016504566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-Amino-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LQR9P3VGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Endogenous Metabolism of R 3 Amino 4 Hydroxybutanoic Acid

Identification and Characterization as an Endogenous Metabolite

(R)-3-Amino-4-hydroxybutanoic acid, or L-Homoserine, is recognized as an endogenous metabolite present in various organisms, including humans, algae, and bacteria like Escherichia coli and Saccharomyces cerevisiae. nih.gov Its presence in human tissues, such as the prostate, and in extracellular fluids has been documented. nih.gov As a metabolite, it participates in several key biochemical pathways, most notably in the metabolism of amino acids. nih.gov While it is not one of the common amino acids encoded by DNA, it serves as a crucial intermediate in the synthesis of essential amino acids. wikipedia.orghmdb.ca

Precursor Molecules and Intermediates in Metabolic Pathways

The primary biosynthetic pathway for this compound (L-Homoserine) originates from the amino acid L-aspartate. wikipedia.orgnih.gov This multi-step conversion is a central part of the aspartate metabolic pathway.

The key steps and molecules in this pathway are:

L-Aspartate: The starting precursor molecule.

Aspartyl-4-phosphate: L-aspartate is first phosphorylated by the enzyme aspartokinase. nih.gov

Aspartate-semialdehyde: This intermediate is formed from aspartyl-4-phosphate in a reaction catalyzed by aspartate-semialdehyde dehydrogenase. wikipedia.orgnih.gov

This compound (L-Homoserine): The final step is the reduction of aspartate-semialdehyde, which is catalyzed by homoserine dehydrogenase to yield the target molecule. wikipedia.orgnih.gov

This pathway highlights a direct lineage from aspartate, a common non-essential amino acid, to this compound.

Enzymatic Systems Governing Biological Transformations

The biosynthesis of this compound is governed by a series of specific enzymes that ensure the efficient conversion from its precursor, L-aspartate.

| Enzyme | Role in Biosynthesis | Precursor | Product |

| Aspartokinase | Catalyzes the initial phosphorylation of L-aspartate. | L-Aspartate | Aspartyl-4-phosphate |

| Aspartate-semialdehyde dehydrogenase | Converts the phosphorylated intermediate. | Aspartyl-4-phosphate | Aspartate-semialdehyde |

| Homoserine dehydrogenase | Catalyzes the final reduction to L-Homoserine. | Aspartate-semialdehyde | L-Homoserine |

This table summarizes the core enzymatic steps in the primary biosynthetic pathway of this compound (L-Homoserine).

The enzyme (R)-3-hydroxybutyrate dehydrogenase (HBDH) is a key player in ketone body metabolism. researchgate.net Its primary function is to catalyze the NADH-dependent, reversible reduction of acetoacetate (B1235776) to (R)-3-hydroxybutyrate. nih.gov This reaction is central to enabling nervous tissues and muscles to use ketone bodies as an energy source, particularly when glucose levels are low. researchgate.net In the liver, the enzyme can catalyze the reverse reaction, which is a step in the generation of ketone bodies (ketogenesis). researchgate.net

While HBDH is crucial for the metabolism of (R)-3-hydroxybutyrate, a structurally related compound, the primary and well-established biosynthetic pathway for this compound originates from L-aspartate and is catalyzed by a different set of enzymes (aspartokinase, aspartate-semialdehyde dehydrogenase, and homoserine dehydrogenase). wikipedia.orgnih.gov Current scientific literature does not prominently feature a direct role for 3-hydroxybutyrate (B1226725) dehydrogenase in the main biosynthetic route of this compound.

A significant metabolic connection exists through the ketone body, (R)-3-hydroxybutyrate. Ketone bodies are produced in the liver, primarily from the oxidation of fatty acids. researchgate.net During periods of low glucose availability, fatty acid breakdown generates a surplus of acetyl-CoA, which is then channeled into ketogenesis, producing acetoacetate and subsequently (R)-3-hydroxybutyrate. researchgate.net This makes (R)-3-hydroxybutyrate a critical link between fatty acid metabolism and energy provision for various tissues. researchgate.netresearchgate.net

Furthermore, this compound has been reported to act as a precursor to L-carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The established pathway for carnitine biosynthesis, however, begins with the essential amino acid lysine. nih.govnih.govmdpi.com The synthesis of carnitine is vital for maintaining normal mitochondrial function and facilitating energy production from fats. pnas.org

Interconnections and Cross-Talk with Other Amino Acid Metabolic Networks

This compound (L-Homoserine) is centrally positioned within amino acid metabolism, acting as a critical branch-point intermediate. wikipedia.org After its synthesis from aspartate, it serves as a precursor for the biosynthesis of several essential amino acids. wikipedia.orghmdb.ca

Key metabolic fates of L-Homoserine include:

Threonine Biosynthesis: L-Homoserine is phosphorylated by homoserine kinase to form phosphohomoserine, which is then converted by threonine synthase into the essential amino acid L-threonine. wikipedia.org

Methionine Biosynthesis: L-Homoserine can be converted to O-succinyl homoserine, which is a key intermediate on the pathway to producing the essential amino acid L-methionine. wikipedia.org

Isoleucine Biosynthesis: The pathway to isoleucine also originates from the threonine synthesized from L-Homoserine. wikipedia.org

The compound is also categorized as a serine derivative, differing by an additional methylene (B1212753) group in its side chain. hmdb.camedchemexpress.com These extensive connections underscore the integral role of this compound in the broader network of amino acid synthesis and regulation.

Advanced Synthetic Methodologies for R 3 Amino 4 Hydroxybutanoic Acid

Chiral Synthesis Approaches and Enantioselective Control Strategies

The synthesis of enantiomerically pure (R)-3-Amino-4-hydroxybutanoic acid often relies on strategies that introduce or preserve the desired stereochemistry at the C3 position. These can be broadly categorized into methods that start with an already chiral molecule (chiral pool synthesis) and those that create the chiral center from an achiral precursor (asymmetric synthesis).

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach transfers the inherent chirality of the starting material to the target molecule, avoiding the need for chiral resolution or asymmetric induction steps. Several natural precursors have been successfully employed for the synthesis of this compound. researchgate.netuh.edu

Syntheses have been described starting from materials such as L-malic acid acs.org, ascorbic acid, and hydroxyproline (B1673980) esters. researchgate.net Another effective route begins with (S)-3-hydroxy-γ-butyrolactone, which is available in large quantities from carbohydrate raw materials. sci-hub.st This method involves transforming the lactone into (R)-4-cyano-3-hydroxybutyric acid ester, a versatile intermediate. This ester is then converted to a stable, crystalline acyl hydrazide. A subsequent Curtius rearrangement yields (R)-4-amino-3-hydroxybutyronitrile, a direct precursor to the target compound. sci-hub.st D-mannitol, a six-carbon sugar alcohol, also serves as a valuable and versatile starting point for creating chiral building blocks for complex syntheses. scripps.eduresearchgate.net

The selection of a precursor often depends on its availability, cost, and the efficiency of the synthetic route. The table below summarizes key precursors used in the chiral pool synthesis of this compound and its intermediates.

| Natural Precursor | Key Intermediate | Reference |

| L-Malic Acid | (R)-4-amino-3-hydroxybutanoic acid | acs.org |

| Ascorbic Acid | (R)-GABOB | researchgate.net |

| (S)-3-Hydroxy-γ-butyrolactone | (R)-4-cyano-3-hydroxybutyric acid ester | sci-hub.st |

| Hydroxyproline Esters | (R)-GABOB | researchgate.net |

Asymmetric synthesis from achiral starting materials represents a highly efficient and elegant approach to producing enantiopure compounds. researchgate.net These methods create the desired stereocenter using chiral catalysts or reagents. A notable strategy is the Sharpless asymmetric aminohydroxylation, which can introduce both the amino and hydroxyl groups across a double bond with high stereocontrol. This reaction has been applied to the synthesis of derivatives of this compound. scispace.com Such methods are a significant focus of current research as they offer a direct and versatile route to the target molecule without relying on the availability of a specific chiral precursor. researchgate.net

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. Enzymes are now widely recognized as practical catalysts for asymmetric synthesis due to their ability to discriminate between enantiomers or the faces of a prochiral molecule. acs.orgmdpi.com

A variety of enzymes have been employed in the synthesis of this compound and its key chiral intermediates. nih.gov

Lipases : These enzymes are frequently used for the kinetic resolution of racemic mixtures. mdpi.comresearchgate.net For instance, lipases from Pseudomonas cepacia or Candida antarctica (CALB) can resolve racemic 3-hydroxy-4-tosyloxybutanenitrile in organic solvents. mdpi.com CALB is also an exceptionally effective catalyst for the asymmetric aminolysis and ammonolysis of prochiral diesters, such as dimethyl 3-hydroxyglutarate, to produce enantiopure amido esters which can then be chemically converted to (R)-4-amino-3-hydroxybutanoic acid. acs.orgacs.orgmdpi.com

Halohydrin Dehalogenase (HHDH) : This enzyme is crucial in converting 4-halo-3-hydroxybutyric acid esters into the corresponding 4-cyano derivatives. nih.govgoogle.com For example, ethyl (S)-4-chloro-3-hydroxybutyrate can be converted to ethyl (R)-4-cyano-3-hydroxybutanoate, a key intermediate for this compound. mdpi.com The reaction proceeds via an epoxide intermediate with high enantioselectivity. google.com

Carbonyl Reductase (Ketoreductase) : These enzymes are often used in the initial step of a chemoenzymatic sequence. They facilitate the asymmetric reduction of a prochiral ketone, such as ethyl 4-chloro-3-oxobutanoate, to the corresponding chiral alcohol (e.g., ethyl (S)-4-chloro-3-hydroxybutyrate) with high enantiomeric excess. mdpi.com

Nitrilase : Nitrilases are also identified as key biocatalysts in synthetic routes toward the important intermediate, ethyl (R)-4-cyano-3-hydroxybutanoate. researchgate.netnih.gov

The following table details the application of these specific biocatalysts.

| Biocatalyst | Application | Substrate Example | Product Example | Reference |

| Candida antarctica Lipase (B570770) B (CALB) | Enantioselective Aminolysis | Dimethyl 3-hydroxyglutarate | Enantiopure monoamidation product | acs.orgacs.org |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution | Racemic 3-hydroxy-4-tosyloxybutanenitrile | (R)-enantiomer | mdpi.com |

| Halohydrin Dehalogenase (HHDH) | Cyanation | Ethyl (S)-4-chloro-3-hydroxybutyrate | Ethyl (R)-4-cyano-3-hydroxybutanoate | google.commdpi.com |

| Carbonyl Reductase | Asymmetric Reduction | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutyrate | mdpi.com |

Biocatalytic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer significant advantages in terms of process efficiency and reduced waste. A "systems biocatalysis" approach has been developed for the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid, a related compound, using a one-pot cyclic cascade. csic.esacs.orgacs.org

This system couples an aldol (B89426) reaction with a subsequent stereoselective transamination. acs.org A class II pyruvate (B1213749) aldolase (B8822740) catalyzes the initial aldol addition of pyruvate to formaldehyde (B43269). csic.es The resulting keto acid is then converted to the final amino acid by an S- or R-selective transaminase, using alanine (B10760859) as the amine donor. acs.org A key feature of this system is the recycling of pyruvate, which is regenerated during the transamination step. This elegant one-pot approach allows for the synthesis of the target amino acid from inexpensive starting materials like formaldehyde and alanine, achieving high yields (>86%) and excellent enantiomeric excess (>99%). csic.esacs.org

Chemoenzymatic Synthesis Protocols and Hybrid Approaches

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of traditional chemical reactions. biosynth.comucl.ac.uk This hybrid approach is particularly effective for synthesizing complex chiral molecules like this compound.

A common strategy involves an initial enzymatic resolution or asymmetric transformation to create a key chiral intermediate, which is then elaborated through subsequent chemical steps. For example, the synthesis of (R)-4-amino-3-hydroxybutanoic acid can be achieved by first performing an enzymatic ammonolysis of diethyl 3-hydroxyglutarate using a lipase to create an enantiopure amidoester. mdpi.com This chiral intermediate is then subjected to a chemical Hofmann rearrangement and hydrolysis to yield the final product. acs.org

Another powerful chemoenzymatic route involves a two-enzyme process. First, a ketoreductase reduces ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutyrate. This chiral alcohol is then treated with a halohydrin dehalogenase in the presence of cyanide to produce ethyl (R)-4-cyano-3-hydroxybutanoate, a versatile synthon for this compound. nih.govmdpi.com These hybrid protocols leverage the strengths of both catalysis domains to construct efficient and highly stereoselective synthetic pathways.

Development and Utility of Protected Derivatives in Multi-Step Synthesis

The strategic protection and deprotection of functional groups are fundamental pillars of modern organic synthesis, particularly in the construction of complex molecules like this compound and its derivatives. The presence of two reactive centers, the amino group and the hydroxyl group, necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions during synthetic transformations. The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their selective removal.

Protecting Group Strategies

In the multi-step synthesis of this compound, the amino and hydroxyl moieties are typically masked with protecting groups that can be introduced and cleaved under specific and mild conditions. This "orthogonal" protecting group strategy allows for the selective deprotection of one group while the other remains intact, enabling stepwise modification of the molecule. organic-chemistry.org

Commonly employed protecting groups for the amino function include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. creative-peptides.com The Boc group is favored for its stability under a wide range of non-acidic conditions and its facile removal with acids such as trifluoroacetic acid (TFA). creative-peptides.comgoogle.com The Cbz group, also robust, is typically cleaved by catalytic hydrogenolysis. creative-peptides.com

For the hydroxyl group, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) are frequently utilized. libretexts.org These groups are stable to many reagents used in peptide coupling and other transformations and can be readily removed using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). libretexts.org

Application in Synthesis

A key application of these protected derivatives is in the synthesis of more complex molecules where this compound serves as a chiral building block. For instance, N-Boc protected this compound is a crucial intermediate in the synthesis of various pharmaceutical agents. google.comresearchgate.net The protection of the amino group allows for selective reactions at the carboxylic acid or the hydroxyl group.

Similarly, the synthesis of statine (B554654) and its analogues, which are components of some protease inhibitors, often involves the use of N-Boc protected amino acids. researchgate.net The synthesis of γ-amino-β-keto ester derivatives from N-Boc-protected L-amino acids highlights the importance of this protecting group in preventing racemization and directing the course of the reaction. researchgate.net

The utility of these protected intermediates extends to solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development. google.com In SPPS, the growing peptide chain is anchored to a solid support, and amino acids with protected side chains and a temporarily protected α-amino group are sequentially added. The Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, is often used for the α-amino protection in conjunction with acid-labile side-chain protecting groups like tBu for hydroxyl functions. creative-peptides.comgoogle.com

Detailed Research Findings

Research has demonstrated the concise synthesis of tert-butoxycarbonyl derivatives of related amino hydroxy acids, showcasing the stereoselective reduction of a β-keto ester to afford the desired (3R,4S) diastereomer. researchgate.net In one study, the reduction of a γ-amino-β-hydroxy-α,α-dimethylheptanoate derivative with LiAlH(Ot-Bu)3 in ether yielded the (3R,4S)-diastereomer with up to 84% diastereomeric ratio. researchgate.net This highlights the directing effect of the protected amino group and the choice of reducing agent in controlling the stereochemical outcome.

Another synthetic strategy involves the use of a dithiolane-based approach to create γ-amino acid surrogates. This method prevents undesired dehydration by protecting a ketone functionality, which is later unmasked to trigger cyclization. Such innovative strategies underscore the continuous development in the field of protecting group chemistry to achieve higher efficiency and selectivity in multi-step syntheses.

Data on Common Protecting Groups for this compound

The following table provides an overview of commonly used protecting groups for the amino and hydroxyl functionalities of this compound, along with their typical conditions for introduction and removal.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base | Trifluoroacetic acid (TFA) or HCl |

| Amino | Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl), base | H₂, Pd/C (catalytic hydrogenolysis) |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, base | Piperidine in DMF |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole (B134444) or other base | Tetrabutylammonium fluoride (TBAF) or HF |

| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr), base | H₂, Pd/C (catalytic hydrogenolysis) |

| Hydroxyl | tert-Butyl | tBu | Isobutylene, acid catalyst | Trifluoroacetic acid (TFA) |

This strategic use of protected derivatives is indispensable for the successful and efficient synthesis of a wide array of complex molecules derived from this compound, enabling the development of new therapeutics and research tools.

Molecular Mechanisms and Biological Activities of R 3 Amino 4 Hydroxybutanoic Acid

Ligand-Receptor Interactions and Pharmacological Modulation

(R)-3-Amino-4-hydroxybutanoic acid exerts its biological effects primarily through interaction with the three main classes of GABA receptors: GABAA, GABAB, and GABAC. nih.gov Its binding and activation profile is characterized by a notable stereoselectivity, meaning its R- and S-enantiomers exhibit different affinities and efficacies at these receptor subtypes. nih.govnih.gov

The interaction of this compound with GABAA receptors is complex and demonstrates clear enantioselectivity. Unlike its activity at other GABA receptors, the S-enantiomer, (S)-3-Amino-4-hydroxybutanoic acid, is the more potent ligand at GABAA receptors. nih.gov Research indicates that this compound binds to GABAA receptors with an IC₅₀ value of 1 µM. caymanchem.com It is considered a partial agonist at this receptor. In contrast, the (S)-enantiomer is a more effective agonist at the GABAA receptor. nih.gov GABAA receptors are ligand-gated ion channels that, upon activation, primarily conduct chloride ions, leading to hyperpolarization of the neuron and inhibitory signaling. wikipedia.orgthieme-connect.com

This compound acts as an agonist at GABAB receptors, which are metabotropic G-protein coupled receptors that mediate slow and prolonged inhibitory signals. nih.govjst.go.jp Activation of GABAB receptors can lead to the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, ultimately reducing neuronal excitability. nih.govjst.go.jpnih.gov

This compound binds to GABAB receptors with a reported IC₅₀ of 0.35 µM, indicating a higher affinity for this subtype compared to GABAA receptors. caymanchem.com At GABAB receptors, the R-enantiomer demonstrates higher efficacy than its S-counterpart. While this compound is an agonist, the (S)-enantiomer is described as a partial agonist at the GABAB receptor. nih.gov In binding experiments, this compound was found to be about 10-fold less potent than racemic baclofen (B1667701). nih.gov

At GABAC receptors, which are ionotropic receptors now classified as a subtype of GABAA receptors (GABAA-rho), both enantiomers of 3-amino-4-hydroxybutanoic acid act as full agonists. nih.govnih.govthieme-connect.com Research using human recombinant rho1 (ρ1) GABAC receptors expressed in Xenopus oocytes has shown that this compound is a potent agonist, inducing ionic currents with an EC₅₀ value of 19 µM. nih.govcaymanchem.com

The stereoselectivity at this receptor again favors the R-enantiomer, which is more potent than the S-enantiomer. nih.gov The S-enantiomer has a reported EC₅₀ of 45 µM. nih.gov The interaction is sensitive to the receptor's structure; studies involving site-directed mutagenesis have highlighted that the threonine 244 residue in the ligand-binding site of the ρ1 subunit is crucial for the differential actions of the GABOB enantiomers. nih.gov

The stereoselectivity of 3-Amino-4-hydroxybutanoic acid is a key feature of its pharmacology, with a distinct and opposite preference at GABAA receptors compared to GABAB and GABAC receptors. nih.gov

At GABAA Receptors : The S-enantiomer exhibits higher affinity and potency. nih.gov

At GABAB Receptors : The R-enantiomer is the more potent and efficacious agonist.

At GABAC Receptors : The R-enantiomer is also the more potent agonist. nih.govnih.gov

This differential activity highlights the distinct stereochemical requirements of the binding sites on each GABA receptor subtype. nih.gov

Interactive Data Table: Enantiomeric Selectivity at GABA Receptors

| Compound | Receptor Subtype | Activity | Potency/Affinity |

|---|---|---|---|

| This compound | GABAA | Partial Agonist | IC₅₀ = 1 µM caymanchem.com |

| GABAB | Agonist | IC₅₀ = 0.35 µM caymanchem.com | |

| GABAC (ρ1) | Full Agonist | EC₅₀ = 19 µM nih.govcaymanchem.com | |

| (S)-3-Amino-4-hydroxybutanoic acid | GABAA | Agonist | Higher affinity than R-enantiomer nih.gov |

| GABAB | Partial Agonist | Lower efficacy than R-enantiomer nih.gov |

Neurophysiological Investigations and Central Nervous System Effects

The interactions of this compound at GABA receptors translate into significant modulatory effects on inhibitory neurotransmission within the central nervous system.

Furthermore, research has shown that this compound can inhibit the uptake of GABA by transporters in rat brain synaptosomes, with a reported IC₅₀ of 67 µM. caymanchem.com By slowing the removal of GABA from the synapse, it can prolong the neurotransmitter's availability to bind to postsynaptic receptors, thereby enhancing GABAergic inhibitory effects. frontiersin.org In vivo studies have provided evidence of its effects on the CNS; for instance, it has been shown to inhibit seizure-like electrical discharges in the amygdala of cats, demonstrating its potential to manage conditions of neuronal hyperexcitability. caymanchem.com

Studies on Neuronal Excitability and Electrical Discharge Inhibition

The primary role of GABA in the mature mammalian central nervous system is to reduce neuronal excitability. wikipedia.org this compound functions as a GABA analogue, modulating the GABAergic system to influence neuronal excitability. Research indicates that the compound acts as an agonist at specific GABA receptors, the molecular targets through which GABA exerts its inhibitory effects. nih.gov

Activation of these receptors typically allows an influx of chloride ions or an efflux of potassium ions, leading to hyperpolarization of the neuron's membrane. news-medical.netnih.gov This change in membrane potential moves it further from the threshold required to fire an action potential, thereby inhibiting neuronal discharge. The anticonvulsant properties observed for this compound in the treatment of epilepsy are a direct result of this mechanism, which suppresses aberrant electrical discharges in the brain. biorxiv.org

Studies have identified its activity at multiple GABA receptor subtypes. It is considered an agonist at metabotropic GABA-B receptors and ionotropic GABA-C (also classified as GABA-A-ρ) receptors. nih.gov Recent cryo-electron microscopy studies have provided structural insights into its interaction with the ρ1 GABA-A receptor, showing a binding mode similar to GABA itself but resulting in weaker agonist activity, which produces a mixture of primed and desensitized receptor states. biorxiv.org Its effect at GABA-B receptors is reported to be about ten times less potent than that of racemic baclofen. nih.gov

| Molecular Target | Observed Effect | Consequence | Reference |

|---|---|---|---|

| GABA-B Receptors | Agonist activity | Reduces neuronal excitability via G-protein-mediated signaling | nih.gov |

| GABA-C (GABA-A-ρ) Receptors | Partial/weak agonist activity | Modulates inhibitory neurotransmission | biorxiv.org |

| Neuronal Membrane Potential | Promotes hyperpolarization | Inhibition of electrical discharges; anticonvulsant effect | nih.govbiorxiv.org |

Mechanisms of Synaptic Plasticity Modulation

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. unige.ch This modulation is heavily influenced by the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission. nih.gov this compound, through its action on GABA receptors, can significantly influence synaptic plasticity.

The primary mechanisms are mediated by its agonist activity at GABA-B receptors, which are found on both presynaptic and postsynaptic terminals. nih.govnih.gov

Presynaptic Inhibition: Activation of presynaptic GABA-B receptors inhibits the release of neurotransmitters, including the excitatory neurotransmitter glutamate (B1630785). nih.gov This occurs through the inhibition of voltage-gated Ca²⁺ channels, which are necessary for vesicle fusion and neurotransmitter release. By reducing glutamate release, the compound can raise the threshold for inducing long-term potentiation (LTP), a key form of synaptic strengthening. nih.gov

Postsynaptic Inhibition: Activation of postsynaptic GABA-B receptors leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.govnih.gov The resulting efflux of K⁺ ions causes a slow, prolonged hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire in response to excitatory inputs and thus modulating plastic changes.

A related compound, β-hydroxybutyric acid (BHBA), has been found to enhance synaptic plasticity by increasing the density of dendritic spines and the levels of synapse-associated proteins. nih.gov While a distinct molecule, these findings suggest that hydroxybutanoic acids may share common pathways for modulating synaptic structure and function.

| Location | Mechanism | Molecular Effect | Impact on Synaptic Plasticity | Reference |

|---|---|---|---|---|

| Presynaptic Terminal | GABA-B receptor activation | Inhibition of voltage-gated Ca²⁺ channels | Reduces glutamate release, modulating LTP/LTD induction | nih.govnih.gov |

| Postsynaptic Terminal | GABA-B receptor activation | Activation of GIRK K⁺ channels | Causes membrane hyperpolarization, reducing postsynaptic excitability | nih.govnih.gov |

Role in Intracellular Signaling Pathways

The biological activities of this compound are mediated by its influence on specific intracellular signaling cascades, primarily initiated by its binding to GABA-B receptors. nih.gov GABA-B receptors are metabotropic, meaning they are coupled to intracellular G-proteins that trigger a downstream signaling cascade upon activation. nih.gov

The key pathway involves the Gαi/o-type G-protein: nih.gov

G-protein Activation: Upon agonist binding, the GABA-B receptor activates its associated G-protein, causing the Gαi/o and Gβγ subunits to dissociate.

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

PKA Pathway Modulation: The decrease in cAMP levels leads to reduced activity of cAMP-dependent Protein Kinase A (PKA), a critical enzyme that phosphorylates numerous target proteins, including transcription factors and ion channels.

Ion Channel Modulation: The Gβγ subunit directly interacts with and modulates ion channels. It activates GIRK channels to cause K⁺ efflux (postsynaptic inhibition) and inhibits voltage-gated Ca²⁺ channels to reduce neurotransmitter release (presynaptic inhibition). nih.govnih.gov

Through this cascade, this compound can induce slow and prolonged inhibitory effects in the nervous system, which contrasts with the fast, transient inhibition mediated by ionotropic GABA-A receptors. nih.gov

| Component | Action | Downstream Effect | Reference |

|---|---|---|---|

| Gαi/o subunit | Inhibits adenylyl cyclase | Decreases intracellular cAMP levels, reducing PKA activity | nih.gov |

| Gβγ subunit | Activates GIRK channels | K⁺ efflux and postsynaptic hyperpolarization | nih.govnih.gov |

| Gβγ subunit | Inhibits voltage-gated Ca²⁺ channels | Reduced Ca²⁺ influx and presynaptic neurotransmitter release | nih.govnih.gov |

Investigations into Influence on Gene Expression

Direct research investigating the influence of this compound on gene expression is limited. However, the activities of structurally and metabolically related compounds suggest plausible, though unconfirmed, mechanisms by which it could exert such influence.

One potential mechanism is through epigenetic modification. The closely related metabolite, (R)-3-hydroxybutyric acid (BHBA), is a known endogenous inhibitor of class I histone deacetylases (HDACs). nih.gov HDAC inhibition is a significant epigenetic mechanism that alters chromatin accessibility, leading to changes in the expression of multiple genes. nih.gov For example, HDAC inhibition by BHBA has been shown to upregulate the expression of genes involved in oxidative stress resistance, such as those regulated by the transcription factor FOXO3a. nih.govnih.gov

A second pathway could be through the modulation of signaling cascades that impact transcription factors. GABA itself can regulate the expression of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival, growth, and plasticity. wikipedia.org Furthermore, BHBA has been shown to increase BDNF expression by activating the Akt/CREB signaling pathway. nih.gov As an agonist of GABA receptors that modulate cAMP levels, this compound has the potential to influence the activity of the cAMP-response element-binding protein (CREB), a crucial transcription factor for neuronal function and plasticity. nih.govnih.gov

These findings suggest that this compound may influence gene expression indirectly through its receptor-mediated effects on signaling pathways or potentially through direct epigenetic mechanisms similar to its related metabolites. However, dedicated studies are required to confirm these hypotheses.

Derivatives and Analogues of R 3 Amino 4 Hydroxybutanoic Acid in Research

Structural Modification and Biological Evaluation of Analogues

The modification of the (R)-3-Amino-4-hydroxybutanoic acid structure has led to the development of various analogues with tailored pharmacological profiles. These modifications primarily target the carboxylic acid and hydroxyl functional groups to investigate their roles in receptor binding and activity.

Replacing the carboxylic acid group of this compound with a phosphinic acid moiety has been a key strategy to modulate its activity at GABA receptors. The methylphosphinic acid analogues of GABOB have been shown to act as antagonists at ρ1 GABA(C) receptors. nih.gov Specifically, the (R)-enantiomer, R(+)-CGP44533, is a more potent antagonist than its (S)-enantiomer, S(-)-CGP44532. nih.gov This enantioselectivity is opposite to that observed for GABOB itself, where the (R)-enantiomer is a more potent agonist at GABA(B) and GABA(C) receptors. nih.gov

These findings highlight the critical role of the acidic group in determining the nature of the interaction with the GABA receptor, shifting the activity from agonistic to antagonistic. nih.gov Studies on these analogues have been instrumental in understanding the different stereochemical requirements for the hydroxy group at GABA(A), GABA(B), and GABA(C) receptors. nih.govnih.gov The methylphosphinic acid analogue of GABA, CGP35024, is also a known agonist of the GABA(B) receptor. nih.gov

Table 1: Receptor Activity of this compound and its Methylphosphinic Acid Analogues

| Compound | Receptor Subtype | Activity | Potency/Selectivity |

|---|---|---|---|

| This compound (R-GABOB) | GABA(C) | Full Agonist | (R) > (S) enantiomer |

| This compound (R-GABOB) | GABA(B) | Agonist | (R) > (S) enantiomer |

| R(+)-CGP44533 (Methylphosphinic analogue) | GABA(C) | Antagonist | (R) > (S) enantiomer |

The introduction of halogen atoms, particularly fluorine, into the GABOB structure has been explored to probe its binding conformations at various receptors. researchgate.netfrontiersin.org Replacing the hydroxyl group with fluorine results in (R)-3-fluoro-GABA, an analogue that exhibits altered receptor specificity. nih.gov Unlike (R)-GABOB, which is an agonist of GABA(B) and GABA(A)ρ receptors, (R)-3-fluoro-GABA acts as an agonist of the GABA(A) and GABA(A)ρ receptors. nih.gov

Both enantiomers of 3-fluoro-GABA (3F-GABA) have been synthesized and evaluated at GABA(C) receptors, where both act as agonists. researchgate.netrsc.org Notably, the (R)-enantiomer of 3F-GABA is approximately an order of magnitude more potent than the (S)-enantiomer, suggesting a specific folded binding conformation for GABA at GABA(C) receptors. rsc.org The synthesis of these monofluorinated analogues was undertaken to better understand the conformation of GABA when it binds to its protein receptors. researchgate.netfrontiersin.org The study of these halogenated analogues provides insight into how subtle electronic and steric changes can significantly influence receptor interaction and selectivity. nih.gov

Utility as Chiral Intermediates for Complex Organic Molecule Synthesis

This compound and its protected derivatives are valuable chiral intermediates in the synthesis of more complex and biologically active molecules. researchgate.net Its inherent chirality makes it an excellent starting material for enantiospecific syntheses, ensuring the correct stereochemistry in the final product. researchgate.net

It has been successfully used as a building block for the synthesis of natural products like sperabillin C. researchgate.net Furthermore, its structure is a key precursor in the synthesis of L-carnitine. researchgate.netresearchgate.nettandfonline.com The synthetic utility of this compound is enhanced by the ability to selectively protect its amino, hydroxyl, and carboxylic acid groups, allowing for regioselective modifications. researchgate.net For instance, the amino group can be protected with a benzyloxycarbonyl (Cbz) group to form (R)-3-(Cbz-amino)-4-hydroxybutanoic acid, a stable intermediate for peptide synthesis. Its role as a chiral synthon is crucial in producing enantiomerically pure pharmaceuticals. sigmaaldrich.com

Research into Metabolic Relationship with L-Carnitine

This compound is metabolically linked to L-carnitine ((R)-3-hydroxy-4-trimethylaminobutyrate), an essential compound for fatty acid metabolism in eukaryotes. researchgate.netnih.govnih.gov L-carnitine is involved in transporting long-chain fatty acids into the mitochondria for β-oxidation. nih.govnih.gov

Research has established that this compound can serve as a precursor for the synthesis of L-carnitine. researchgate.nettandfonline.com The biosynthetic pathways in some organisms can convert related structures to L-carnitine. scispace.com For example, L-carnitine is synthesized from trimethyllysine (TML) in a four-step enzymatic process in eukaryotes. nih.gov The structural similarity between this compound and intermediates in carnitine biosynthesis underscores their metabolic connection. scielo.braging-us.com The synthesis of L-carnitine often involves chiral intermediates that can be derived from precursors like this compound. researchgate.netresearchgate.net

Comparative Studies with Other Related Amino Acid Derivatives (e.g., Serine Derivatives, Homoserine)

This compound is structurally related to other amino acid derivatives, and comparative studies help to elucidate structure-activity relationships. It is classified as a serine derivative and is also known by the synonym L-beta-Homoserine. medchemexpress.comnih.govmedchemexpress.com

Homoserine (2-amino-4-hydroxybutanoic acid) is an isomer of this compound, differing in the positions of the amino and hydroxyl groups. nih.gov L-homoserine is a key intermediate in the biosynthesis of essential amino acids like threonine and methionine. nih.gov Biocatalytic methods have been developed for the stereoselective synthesis of both (S)- and (R)-homoserine from simple starting materials. acs.orgresearchgate.net

The comparison with serine derivatives is also relevant. For example, this compound can be synthesized from L-malic acid, a precursor also used for other chiral amino acids. tandfonline.comacs.org The biological activities and synthetic applications of these related amino acids often differ based on the specific arrangement of their functional groups, highlighting the importance of stereochemistry and substitution patterns. tandfonline.com

Table 2: Comparison of this compound and Related Derivatives

| Compound | IUPAC Name | Key Structural Feature / Classification |

|---|---|---|

| This compound | (3R)-3-amino-4-hydroxybutanoic acid | β-amino acid, Serine derivative, L-beta-Homoserine |

| L-Homoserine | (S)-2-amino-4-hydroxybutanoic acid | α-amino acid, Isomer of GABOB |

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| (R)-GABOB |

| L-Carnitine |

| R(+)-CGP44533 |

| S(-)-CGP44532 |

| GABA |

| (R)-3-fluoro-GABA |

| 3-fluoro-GABA (3F-GABA) |

| Sperabillin C |

| (R)-3-(Cbz-amino)-4-hydroxybutanoic acid |

| (R)-3-hydroxy-4-trimethylaminobutyrate |

| Trimethyllysine (TML) |

| L-beta-Homoserine |

| Homoserine |

| L-Homoserine |

| Serine |

| L-malic acid |

| Threonine |

| Methionine |

Advanced Analytical and Spectroscopic Techniques in R 3 Amino 4 Hydroxybutanoic Acid Research

Chromatographic Methodologies for Enantiomeric Separation and Purity Assessment

Ensuring the enantiomeric purity of (R)-3-Amino-4-hydroxybutanoic acid is critical, as the biological activity of chiral molecules often resides in a single enantiomer. The (S)-enantiomer, for instance, exhibits a tenfold lower affinity for the GABA-B receptor. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), are the gold standard for separating enantiomers and assessing purity. researchgate.net

Researchers commonly employ polysaccharide-based chiral columns for the effective separation of the (R) and (S) enantiomers. These separations are typically achieved under normal-phase conditions. For purity assessment, especially within complex biological samples, HPLC with ultraviolet (UV) detection is a standard method. To enhance detection sensitivity for trace amounts of the compound, pre-column derivatization with reagents like dansyl chloride can be performed, which significantly improves the limit of detection (LOD) for HPLC-UV analysis. Gas chromatography (GC) is another powerful technique for enantioseparation, often requiring derivatization of the amino acid to increase its volatility. researchgate.net

| Parameter | Method | Details | Purpose | Reference |

| Enantiomeric Separation | Chiral HPLC | Stationary Phase: Polysaccharide-based (e.g., Chiralpak AD-H) | To resolve (R)- and (S)-enantiomers | |

| Mobile Phase: Hexane:Isopropanol (90:10) | ||||

| Purity Assessment | HPLC-UV | Detection Wavelength: 210–220 nm | To quantify the compound and identify impurities | |

| Enhanced Detection | HPLC-UV with Derivatization | Derivatizing Agent: Dansyl Chloride | To improve sensitivity in biological matrices (LOD: 0.1 ng/mL) |

Spectroscopic Characterization Methods in Research Contexts (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and stereochemistry of the compound. Specific chemical shifts and coupling constants provide definitive information about the connectivity of atoms and their spatial arrangement, verifying the (R)-configuration.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for confirming molecular weight and for quantification in complex biological fluids. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. researchgate.net In pharmacokinetic studies, tandem mass spectrometry (LC-MS/MS) is employed for its high specificity and sensitivity in measuring concentrations in plasma and cerebrospinal fluid. Derivatization with reagents such as methyl chloroformate can be used to prepare the analyte for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nist.gov

| Technique | Ionization Mode | Precursor m/z | Instrument Type | Purpose | Reference |

| LC-MS/MS | Negative ESI | [M-H]⁻ 118.05044 | LC-ESI-QTOF | Structural confirmation and fragmentation analysis | nih.gov |

| Flow-injection MS/MS | Positive ESI | [M+H]⁺ 120.11 | Flow-injection QqQ/MS | Structural confirmation and fragmentation analysis | nih.gov |

| LC-MS/MS | Not Specified | MRM transitions (e.g., m/z 120 → 74) | Not Specified | Quantification in serum samples |

Receptor Binding Assays and Functional Bioassays for Activity Profiling

To understand the pharmacological profile of this compound, researchers utilize receptor binding assays and functional bioassays. These experiments quantify the compound's affinity for its biological targets and its ability to elicit a functional response. The compound is a known modulator of γ-aminobutyric acid (GABA) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.govcaymanchem.com

Binding assays, often using radiolabeled ligands like [³H]muscimol in a competitive format, determine the compound's affinity for different GABA receptor subtypes. researchgate.net Studies have shown that this compound binds to both GABA-A and GABA-B receptors. caymanchem.combiomol.com Functional bioassays measure the physiological consequence of this binding. It has been demonstrated to be a full agonist at human recombinant rho1 GABA-C receptors, with greater potency than its (S)-enantiomer, a selectivity that mirrors its action at GABA-B receptors. nih.gov

| Assay Type | Target | Result | Value | Reference |

| Binding Assay | GABA-A Receptor | Inhibition Constant (IC₅₀) | 1 µM | caymanchem.combiomol.com |

| Binding Assay | GABA-B Receptor | Inhibition Constant (IC₅₀) | 0.35 µM | caymanchem.combiomol.com |

| Uptake Assay | GABA Uptake (rat brain synaptosomes) | Inhibition Constant (IC₅₀) | 67 µM | caymanchem.combiomol.com |

| Functional Assay | GABA-C Receptor (human, expressed in Xenopus oocytes) | Agonist Activity (EC₅₀) | 19 µM | caymanchem.combiomol.com |

Electrophysiological Techniques (e.g., Patch-Clamp Assays) for Ion Channel Activity

Electrophysiological techniques provide direct measurements of the effects of this compound on ion channel function. Two-electrode voltage-clamp and patch-clamp assays are prominently used, often employing Xenopus oocytes or other cell lines that have been engineered to express specific GABA receptor subtypes. nih.govnih.gov

These techniques allow researchers to record the ion currents that flow through the receptor channels in response to the application of the compound. Such studies have confirmed that this compound acts as a GABA-C receptor agonist by demonstrating that it induces measurable currents in oocytes expressing the human GABA-C receptor. caymanchem.combiomol.comcaltagmedsystems.co.uk Furthermore, combining these techniques with site-directed mutagenesis allows for the identification of specific amino acid residues within the receptor's binding site that are critical for ligand interaction and enantioselectivity. nih.gov For example, research has highlighted the importance of the threonine 244 residue in the GABAC ρ1 receptor for the enantioselective actions of the compound. nih.gov

Computational and Theoretical Studies on R 3 Amino 4 Hydroxybutanoic Acid

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are instrumental in visualizing and predicting how (R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, binds to its receptor targets, primarily the γ-aminobutyric acid (GABA) receptors. These computational techniques build three-dimensional models of the receptor's binding site and simulate the process of the ligand fitting into this pocket.

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of GABA receptors, offering a solid foundation for these computational studies. For instance, cryo-EM structures of the human ρ1 GABAA receptor have been determined with GABOB bound. nih.gov These studies reveal that GABOB occupies the same binding site as the endogenous neurotransmitter GABA. nih.gov

Docking simulations based on these structures can predict the specific binding pose of this compound. These models indicate that the binding is governed by key interactions with specific amino acid residues within the receptor. Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, further refine this understanding by showing the stability of the ligand-receptor complex. nih.govnih.govresearchgate.net For the ρ1 GABAA receptor, MD simulations suggest that GABOB sustains tight interactions with residues such as Tyrosine 268 (Y268) and Arginine 179 (R179). nih.gov The carboxylate group of the ligand is believed to interact with positively charged arginine residues, while the amine group fits into an aromatic cage formed by tyrosine residues. nih.gov

These simulations help elucidate the molecular basis for agonist activity, suggesting how the binding of this compound can trigger the conformational changes in the receptor necessary for ion channel opening and signal transduction. nih.gov

| Receptor Subtype | Interacting Residue | Type of Interaction | Reference |

|---|---|---|---|

| ρ1 GABAA | Arg179 | Electrostatic | nih.gov |

| ρ1 GABAA | Tyr268 | Hydrogen Bond/Aromatic | nih.gov |

| GABAC (Homology Model) | Arg104 | Salt Bridge (with carboxylate) | nih.gov |

| GABAC (Homology Model) | Tyr198 | Aromatic (with amine group) | nih.gov |

Structure-Activity Relationship (SAR) Elucidation and Predictive Modeling

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. For this compound, this involves understanding how modifications to its functional groups—the carboxylic acid, the amino group, and the hydroxyl group—would affect its potency and efficacy at GABA receptors.

While specific, comprehensive SAR studies focused solely on analogs of this compound are not extensively detailed in the available literature, the principles can be inferred from broader studies on GABA receptor agonists. For these agonists, the relative positions of the amino and acidic groups are crucial for activity, mimicking the endogenous ligand GABA. The presence and position of the hydroxyl group in GABOB introduce a chiral center, which, as discussed below, is a critical determinant of its activity.

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) analysis, takes SAR a step further by creating mathematical models that correlate chemical structures with biological activity. mdpi.comnih.gov These models can be used to predict the activity of novel, unsynthesized compounds. For GABA receptor ligands, QSAR models have been developed for various classes of molecules, such as baclofen (B1667701) analogues and benzodiazepines. nih.govnih.gov These models often use descriptors related to the molecule's electronic properties (like HOMO and LUMO orbital energies) and spatial characteristics to predict receptor binding affinity. nih.gov Such an approach could theoretically be applied to a series of this compound derivatives to guide the design of new molecules with potentially enhanced or more selective activity.

| Structural Feature | Importance for Activity | Rationale |

|---|---|---|

| Amino Group (-NH2) | Essential | Mimics GABA; forms key interactions in the binding site. |

| Carboxylic Acid Group (-COOH) | Essential | Mimics GABA; typically forms a salt bridge with basic residues (e.g., Arginine). |

| Flexible Carbon Backbone | Important | Allows the molecule to adopt the correct conformation to fit the receptor binding pocket. |

| Hydroxyl Group (-OH) at C3 | Modulatory | Introduces stereochemistry and potential for additional hydrogen bonding, influencing potency and selectivity. |

Conformational Analysis and Stereochemical Influences on Biological Activity

The biological activity of a flexible molecule like this compound is highly dependent on the three-dimensional shape, or conformation, it adopts to bind to its receptor. Conformational analysis is a computational method used to determine the stable, low-energy conformations of a molecule. nih.gov For neurotransmitter analogs, it is believed that the molecule binds to the receptor in a specific "bioactive" conformation. Computational studies can predict these preferred conformations in different environments (e.g., in water) and provide clues about the shape required for receptor activation. nih.gov

Stereochemistry plays a pivotal role in the biological activity of 3-Amino-4-hydroxybutanoic acid. mdpi.com The hydroxyl group at the C3 position creates a chiral center, resulting in two enantiomers: (R)- and (S)-GABOB. Experimental studies have consistently shown that these enantiomers have different activities at GABA receptor subtypes. nih.govcaymanchem.com

At GABAB and GABAC receptors, the (R)-enantiomer is more potent than the (S)-enantiomer. nih.gov

Conversely, at GABAA receptors, the (S)-enantiomer is reported to be more potent. nih.gov

This enantioselectivity highlights the highly specific, three-dimensional nature of the ligand-receptor interaction. Computational studies can help explain this difference. Molecular dynamics simulations of both enantiomers in the ρ1 GABAA receptor have shown a modest trend towards tighter contacts for the (R)-enantiomer, which is consistent with its slightly greater potency at this specific receptor subtype (a member of the GABAC class). nih.gov This suggests that the precise orientation of the hydroxyl group in the (R) configuration allows for a more optimal or stable interaction with the amino acid residues in the binding pocket, leading to more effective receptor activation.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure (R)-3-Amino-4-hydroxybutanoic acid has spurred the development of innovative and sustainable synthetic methodologies. A significant focus lies in biocatalysis, which offers a greener alternative to traditional chemical synthesis.

One promising approach involves the use of enzymes like halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase (B570770). nih.gov These biocatalysts can be employed in the synthesis of chiral synthons, such as ethyl (R)-4-cyano-3-hydroxybutanoate, a key intermediate for producing this compound. nih.govresearchgate.net Enzymatic processes are advantageous due to their high stereoselectivity and mild reaction conditions. For instance, a biocatalytic cascade combining aldolases and transaminases has been developed for the stereoselective synthesis of related amino acids, demonstrating the potential for "green chemistry" in this field.

Researchers are also exploring the use of whole-cell biotransformation. For example, cell suspensions of Geotrichum candidum have been used for the reduction of 4-chloro-3-oxobutanoic acid methyl ester to its corresponding (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a key chiral intermediate. mdpi.com Furthermore, a biocatalytic method utilizing poly[(R)-3-hydroxybutyric acid] hydrolysis has been detailed, which avoids the use of metal residues and is scalable for industrial production.

Beyond biocatalysis, efforts are being made to improve traditional chemical syntheses. Syntheses starting from readily available chiral materials like ascorbic acid, malic acid, and hydroxyproline (B1673980) esters have been described. researchgate.net The development of asymmetric synthesis from achiral starting materials is a major focus of current research, aiming to produce enantiopure compounds efficiently. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalysis | Utilizes enzymes (e.g., lipases, reductases, transaminases) or whole-cell systems. nih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). |

| Chiral Pool Synthesis | Starts from naturally occurring chiral molecules (e.g., ascorbic acid, malic acid). researchgate.net | Readily available starting materials, established stereochemistry. |

| Asymmetric Synthesis | Creates chiral centers from achiral precursors. researchgate.net | High potential for efficiency and scalability in producing enantiopure compounds. researchgate.net |

Elucidation of Additional Unexplored Biological Roles and Pathways

While the role of this compound in the GABAergic system is a primary area of study, researchers are actively investigating other potential biological functions and metabolic pathways. It is known to be a precursor or intermediate in various biochemical pathways, including the biosynthesis of certain amino acids and peptides.

Recent research has shed light on alternative routes for the catabolism of gamma-aminobutyric acid (GABA), which involve the reduction of succinate-semialdehyde to gamma-hydroxybutyric acid and subsequent processes. These findings help to place this compound within a broader metabolic network. Its role as a precursor to L-carnitine, which is crucial for fatty acid metabolism, is another area of interest.

The metabolism of this compound itself is also under investigation. In hepatic tissues, it can undergo mitochondrial β-oxidation. Understanding these metabolic fates is essential for a complete picture of its physiological significance. The exploration of its potential as a biomarker in metabolic pathways is also an emerging area of interest. vulcanchem.com

Design and Characterization of Advanced Analogues with Enhanced Specificity

To improve the therapeutic potential and understand the structure-activity relationships, scientists are designing and synthesizing advanced analogues of this compound. The goal is to create molecules with enhanced specificity for particular biological targets.

The synthesis of stable surrogates, such as substituted hydroxy aminophosphonic acids, is a key strategy. frontiersin.org These phosphonic acid analogues of GABOB, sometimes referred to as P-GABOB, are being investigated for their biological activities. frontiersin.org The introduction of a phosphonate (B1237965) group can modify the physicochemical properties of the molecule, potentially leading to improved biological interactions. frontiersin.org

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the structure of this compound and its analogues, researchers can determine which functional groups are essential for activity and selectivity. nih.govacs.org For example, studies have highlighted the different stereochemical requirements for the hydroxyl group in analogues targeting GABA(A), GABA(B), and GABA(C) receptors. nih.gov The development of cyclopentene-based analogues has also led to the identification of more efficient inactivators of GABA aminotransferase. nih.gov

| Analogue Type | Rationale for Design | Potential for Enhanced Properties |

| Phosphonic Acid Analogues (P-GABOB) | Introduce a phosphonate group to alter physicochemical properties. frontiersin.org | Modified biological interactions and stability. frontiersin.org |

| Cyclopentene-Based Analogues | Constrain the molecular conformation to increase receptor affinity and specificity. nih.gov | More potent and selective enzyme inactivators. nih.gov |

| Substituted Derivatives | Modify various positions of the molecule to probe structure-activity relationships. acs.orgresearchgate.net | Improved selectivity for specific GABA receptor subtypes or transporters. researchgate.net |

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the roles of this compound, researchers are beginning to integrate systems biology and "omics" approaches. These powerful tools allow for the study of complex biological systems as a whole, rather than focusing on individual components.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can help to identify and quantify this compound and related compounds in biological samples. This can provide insights into its metabolic pathways and how they are altered in different physiological or pathological states. The Human Metabolome Database, for instance, lists various forms of 4-amino-3-hydroxybutyric acid. hmdb.ca

Proteomics, the study of the entire set of proteins, can be used to identify the protein targets of this compound and its analogues. This can help to elucidate its mechanism of action and identify potential off-target effects. Similarly, genomics and transcriptomics can reveal how this compound may influence gene and protein expression.

By combining these omics approaches with computational modeling and traditional biochemical and pharmacological methods, a more holistic and integrated understanding of the biological significance of this compound can be achieved. This will be instrumental in guiding future research and the development of novel therapeutic strategies.

Q & A

Q. What are the key pharmacological mechanisms of (R)-3-Amino-4-hydroxybutanoic acid in neurological disorders?

this compound acts as a GABA analogue, enhancing inhibitory neurotransmission by binding to GABAB receptors. This mechanism is critical in managing neuronal hyperexcitability, as observed in epilepsy models. Methodological validation includes in vitro receptor-binding assays using radiolabeled ligands and in vivo seizure suppression studies in rodent models .

Q. What synthetic methods are employed to produce enantiomerically pure this compound?

Two primary approaches are documented:

- Asymmetric synthesis : Chiral catalysts (e.g., Ru-BINAP complexes) induce stereoselectivity during the reduction of ketone intermediates, achieving >95% enantiomeric excess (e.e.) .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze racemic mixtures, isolating the (R)-enantiomer. For example, Candida antarctica lipase B achieves 85% yield under mild aqueous conditions (pH 7.0, 25°C) .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the stereochemistry (e.g., δ 3.8 ppm for the hydroxyl group, δ 1.9 ppm for the amino proton) .

- FT-IR spectroscopy : Peaks at 3300 cm<sup>-1</sup> (O-H stretch) and 1600 cm<sup>-1</sup> (C=O stretch) validate functional groups .

- HPLC with chiral columns : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol (90:10) mobile phases .

Advanced Research Questions

Q. What challenges arise in maintaining enantiomeric purity during large-scale synthesis?

Racemization occurs under basic conditions (pH > 9) or elevated temperatures (>50°C). Mitigation strategies include:

Q. How can contradictions in preclinical data on neuroprotective efficacy be resolved?

Discrepancies in rodent studies often stem from variable blood-brain barrier (BBB) penetration. Methodological improvements involve:

- Pharmacokinetic profiling : Measuring plasma and cerebrospinal fluid (CSF) concentrations via LC-MS/MS to correlate exposure with efficacy .

- Pro-drug design : Esterifying the carboxyl group to enhance BBB permeability, followed by enzymatic cleavage in the brain .

Q. What strategies optimize the compound’s detection in complex biological matrices?

- Derivatization : Pre-column derivatization with dansyl chloride improves HPLC-UV sensitivity (LOD: 0.1 ng/mL) .

- Mass spectrometry : MRM transitions (e.g., m/z 120 → 74 for quantification) enhance specificity in serum samples .

Comparative Analysis

Q. How does this compound differ from its enantiomer and structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.